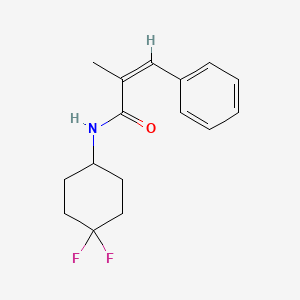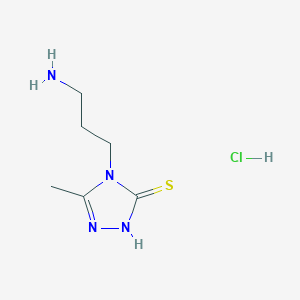
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride” is a complex organic molecule. It contains functional groups such as an amine (-NH2) and a triazole ring, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminopropyltriethoxysilane (APTES) is commonly used for surface modification of various substrates . The reaction conditions, such as the silane to substrate ratio and solvent type, can significantly affect the extent of the silane modification .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure and the conditions under which it is used. For example, aminopropyltriethoxysilane (APTES) has been used for surface modification of various substrates, and the reaction conditions can significantly affect the extent of the silane modification .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal degradation temperature of a compound can be determined using thermogravimetric analysis .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibits significant photophysical properties. Studies have revealed its potential in non-linear optical applications due to its high hyperpolarizability, making it a candidate for use in optoelectronics and photonics (Nadeem et al., 2017).
Structural Analysis and Molecular Docking
Research on various triazole derivatives, including those related to 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione, has focused on understanding their structural aspects and potential biological applications. Molecular docking studies predict these compounds' inhibitory activity against tuberculosis, suggesting their use in drug discovery (Kumar et al., 2021).
Synthesis and Crystal Structure
The synthesis and crystal structure of related triazole derivatives have been a subject of research, providing insights into their molecular structure and potential applications in various fields (Xu et al., 2006).
Chemical Reactivity and Biological Activity
Studies on S-derivatives of triazole-thione compounds have explored their chemical reactivity and predicted biological activities. These findings are crucial for assessing the potential of these compounds in pharmaceutical applications (Hotsulia & Fedotov, 2019).
Antifungal Activity
Certain derivatives of 1,2,4-triazole exhibit notable antifungal activities. This highlights their potential use in developing new antifungal agents (Yu-gu, 2015).
Diuretic Effects
Research on 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives has revealed their diuretic and antidiuretic effects, which are significant for medical applications (Kravchenko, 2018).
Tautomerism and Spectral Investigation
The tautomerism of thione-thiol in triazole derivatives has been analyzed, providing valuable information for understanding their chemical behavior and applications in various scientific domains (Ashry et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5-8-9-6(11)10(5)4-2-3-7;/h2-4,7H2,1H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCJLBICZSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
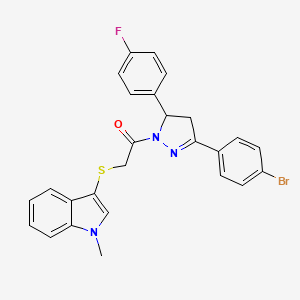
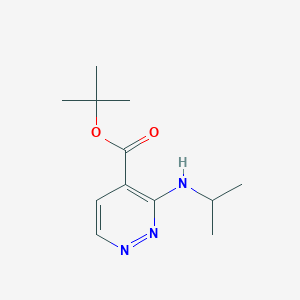
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
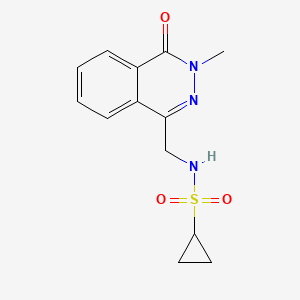
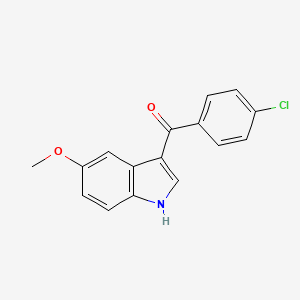
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)
